3-Chlorobenzyl chloride

Descripción

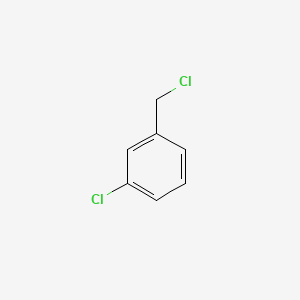

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-3-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGRAFHHXYIQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057786 | |

| Record name | alpha,3-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-20-2 | |

| Record name | 3-Chlorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m,alpha-Dichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,3-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,3-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M,ALPHA-DICHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXH4Y96Y2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chlorobenzyl Chloride from 3-Chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chlorobenzyl chloride from 3-chlorotoluene (B144806), a key intermediate in the production of various pharmaceuticals and agrochemicals. This document details the prevalent synthetic methodologies, including experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound, also known as α,3-dichlorotoluene, is a valuable bifunctional molecule featuring both a chlorinated aromatic ring and a reactive benzylic chloride. This unique structure makes it a versatile building block in organic synthesis. The primary and most established method for its preparation is the side-chain free-radical chlorination of 3-chlorotoluene. This process selectively targets the methyl group, substituting a hydrogen atom with a chlorine atom.

The reaction is typically initiated by ultraviolet (UV) light (photochlorination) or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). Common chlorinating agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). Careful control of reaction conditions is crucial to favor the desired monochlorination of the side chain and to minimize competing reactions, such as polychlorination and chlorination of the aromatic ring.

Synthetic Methodologies

The synthesis of this compound from 3-chlorotoluene is predominantly achieved through free-radical chlorination of the benzylic methyl group. The general reaction scheme is presented below:

Caption: General reaction scheme for the synthesis of this compound.

This guide details three primary experimental protocols based on this mechanism.

Photochlorination with Chlorine Gas

This industrial-scale method involves the direct reaction of 3-chlorotoluene with chlorine gas under UV irradiation. The UV light initiates the homolytic cleavage of chlorine molecules into chlorine radicals, which then propagate the chain reaction.

Chlorination with Sulfuryl Chloride and a Radical Initiator

A common laboratory-scale method utilizes sulfuryl chloride as the chlorinating agent in the presence of a radical initiator like benzoyl peroxide or AIBN. This approach offers advantages in terms of handling, as it avoids the use of gaseous chlorine.

Visible-Light-Induced Chlorination with N,N-dichloroacetamide

A more recent, metal-free approach employs visible light to mediate the chlorination using N,N-dichloroacetamide as the chlorine source. This method is advantageous for its milder reaction conditions and avoidance of harsh reagents.

Experimental Protocols

The following sections provide detailed experimental procedures for the aforementioned synthetic methods. While a specific protocol for 3-chlorotoluene was not found in the cited literature, the following are adapted from well-established procedures for the analogous synthesis of ortho- and para-chlorobenzyl chlorides.

Protocol 1: Photochlorination of 3-Chlorotoluene with Chlorine Gas

This protocol is adapted from the established industrial synthesis of p-chlorobenzyl chloride.[1]

Reaction Workflow:

Caption: Experimental workflow for the photochlorination of 3-chlorotoluene.

Procedure:

-

A three-necked flask equipped with a reflux condenser, a gas inlet tube extending below the surface of the liquid, and a thermometer is charged with 3-chlorotoluene.

-

The flask is heated to reflux.

-

A UV lamp (e.g., a mercury vapor lamp) is positioned to irradiate the flask.

-

Dry chlorine gas is bubbled through the refluxing 3-chlorotoluene. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a steady reflux.

-

The reaction is monitored by gas chromatography (GC) for the disappearance of the starting material and the appearance of the product. Alternatively, the reaction progress can be monitored by the increase in the weight of the reaction mixture.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a 5% aqueous sodium bicarbonate solution to remove dissolved HCl, followed by washing with water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The product is purified by vacuum distillation.

Protocol 2: Chlorination of 3-Chlorotoluene with Sulfuryl Chloride and Benzoyl Peroxide

This protocol is adapted from a standard procedure for the side-chain chlorination of substituted toluenes.

Reaction Workflow:

Caption: Experimental workflow for chlorination with sulfuryl chloride.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chlorotoluene and sulfuryl chloride (typically in a 1:1 to 1.2:1 molar ratio).

-

Add a catalytic amount of benzoyl peroxide (e.g., 0.002 equivalents).

-

Heat the mixture to reflux. The reaction is often complete within a few hours.

-

Monitor the reaction progress by GC.

-

After completion, cool the mixture and carefully wash with water to decompose any remaining sulfuryl chloride, followed by a wash with 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the product by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of substituted benzyl (B1604629) chlorides, which are analogous to the synthesis of this compound.

| Method | Chlorinating Agent | Initiator | Substrate | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Photochlorination | Chlorine Gas | UV Light | p-Chlorotoluene | 1:1 (approx.) | Reflux | 2-8 | ~65 | [1] |

| Radical Chlorination | Sulfuryl Chloride | Benzoyl Peroxide | Toluene | 2:1 | Reflux | 0.25 | 80 | |

| Radical Chlorination | Sulfuryl Chloride | AIBN | p-Chlorotoluene | 1.2:1 | Reflux | 8-10 | 70 | |

| Visible Light Chlorination | N,N-dichloroacetamide | Blue LEDs | m-Chlorotoluene | 1.5:1 | Room Temp. | 8 | Good | [2] |

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₆Cl₂ |

| Molecular Weight | 161.03 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 215-216 °C (lit.) |

| Density | 1.27 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.555 (lit.) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show a singlet for the benzylic protons (-CH₂Cl) and a complex multiplet pattern for the aromatic protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the benzylic carbon and the six aromatic carbons. The chemical shifts will be influenced by the chlorine substituents.

Signaling Pathway (Free-Radical Mechanism):

Caption: Free-radical mechanism for the side-chain chlorination of 3-chlorotoluene.

Purification and Handling

The crude product from the synthesis typically contains unreacted 3-chlorotoluene, over-chlorinated byproducts (e.g., 3-chlorobenzal chloride), and residual acidic impurities like HCl.

-

Washing: An initial wash with a dilute aqueous base (e.g., 5% sodium bicarbonate) is crucial to neutralize and remove HCl. This is followed by a water wash to remove any remaining base and salts.

-

Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

-

Distillation: The most common method for purification is vacuum distillation. This separates the desired this compound from the lower-boiling starting material and higher-boiling polychlorinated byproducts.

Safety Note: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

Conclusion

The synthesis of this compound from 3-chlorotoluene via free-radical side-chain chlorination is a robust and scalable process. The choice of methodology, whether photochlorination or chemical initiation, depends on the scale of the reaction and the available equipment. Careful control over reaction conditions and a thorough purification process are essential for obtaining a high-purity product, which is critical for its subsequent applications in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to 3-Chlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorobenzyl chloride (CAS No. 620-20-2), a pivotal chemical intermediate in various industrial and research applications. The document details its chemical and physical properties, safety and handling protocols, common experimental procedures, and significant applications, particularly within the pharmaceutical and agrochemical sectors.

Chemical Identification and Properties

This compound, also known as α,3-Dichlorotoluene, is a reactive organochlorine compound.[1][2] Its unique structure, featuring a chloromethyl group and a chlorine atom on the benzene (B151609) ring, makes it a versatile building block in organic synthesis.

Table 1: Identifiers and Registry Numbers for this compound

| Identifier | Value |

| CAS Number | 620-20-2[1][2][3][4] |

| EC Number | 210-629-4[3] |

| EINECS Number | 210-629-4[5] |

| Beilstein/REAXYS | 742266 |

| MDL Number | MFCD00000905 |

| PubChem CID | 12103[3] |

| UNSPSC Code | 12352100 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆Cl₂[1][2][3] |

| Molecular Weight | 161.03 g/mol [1][2][3] |

| Appearance | Colorless to light yellow liquid[6][7] |

| Boiling Point | 215-216 °C (lit.)[5][6][8] |

| Melting Point | 3.27°C (estimate)[5][6] |

| Density | 1.27 g/mL at 25 °C (lit.)[6][8] |

| Refractive Index (n20/D) | 1.555 (lit.)[6][8] |

| Flash Point | 98 °C (208.4 °F) - closed cup[1][6][7] |

| Solubility | Soluble in water.[1] Miscible with organic solvents. |

| Vapor Pressure | 0.236 mmHg at 25°C[6] |

Safety, Handling, and Hazard Information

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[2][7] It is corrosive and can cause severe skin burns and eye damage.[3][7][9][10] Inhalation, ingestion, or skin contact can be harmful.[7]

Table 3: Hazard and Safety Information for this compound

| Category | Information |

| GHS Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger[3][7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[3][10] |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[3] |

| Hazard Classification | Skin Corrosion/Irritation (Category 1B)[7] |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects |

| Personal Protective Equipment (PPE) | Faceshields, gloves, goggles, chemical-resistant clothing, type ABEK (EN14387) respirator filter[7] |

| First Aid (Inhalation) | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][9] |

| First Aid (Skin Contact) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[3][9] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[3][7][9] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[3][9] |

Applications in Research and Industry

This compound is a key intermediate in the synthesis of a wide range of organic compounds.[1] Its primary applications are in the manufacturing of pharmaceuticals and agrochemicals (such as herbicides and pesticides).[1][11] It is also utilized in the production of dyes, pigments, and other specialty chemicals.[4][11]

Figure 1: Logical relationship of this compound to its primary applications.

Experimental Protocols

Detailed methodologies for synthesis and key reactions are crucial for researchers. Below are representative protocols involving this compound.

A common method for synthesizing benzyl (B1604629) chlorides is the chlorination of the corresponding benzyl alcohol.[12][13] Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation.

Protocol: Synthesis from 3-Chlorobenzyl Alcohol

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

-

Reagents: Charge the flask with 3-chlorobenzyl alcohol.

-

Reaction: Slowly add thionyl chloride (SOCl₂) to the alcohol, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The reaction is often performed in an inert solvent.

-

Heating: Gently heat the mixture to reflux for a specified period until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the mixture to ice-water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Purification: Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the crude product by vacuum distillation to obtain pure this compound.[14]

Figure 2: General experimental workflow for the synthesis of this compound.

This compound has been utilized in palladium-catalyzed cross-coupling reactions to form diarylmethanes.[8][15] This reaction demonstrates its utility in constructing carbon-carbon bonds.

Protocol: Synthesis of Diarylmethanes

This protocol is based on a reported reaction involving this compound, ethyl 4-bromobenzoate, zinc dust, and a Palladium catalyst in water.[15]

-

Setup: To a reaction vessel, add this compound, ethyl 4-bromobenzoate, and zinc dust.

-

Solvent: Add pure water as the reaction medium.

-

Catalyst: Introduce a suitable Palladium catalyst (e.g., a palladium complex).

-

Reaction: Stir the mixture vigorously at a specified temperature for the required duration. The reaction proceeds via an in situ generated organozinc intermediate.

-

Monitoring: Track the reaction progress using an appropriate analytical technique such as GC-MS or LC-MS.

-

Workup and Purification: Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, and purify using column chromatography to isolate the desired diarylmethane product.

Figure 3: Signaling pathway for a Pd-catalyzed cross-coupling reaction.

References

- 1. This compound | 620-20-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CHLOROBENZYL [sdfine.com]

- 5. This compound CAS#: 620-20-2 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 620-20-2 [chemicalbook.com]

- 9. file1.lookchem.com [file1.lookchem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. This compound Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 12. This compound | 130468-19-8 | Benchchem [benchchem.com]

- 13. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 14. prepchem.com [prepchem.com]

- 15. 间氯氯苄 98% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Analysis of 3-Chlorobenzyl Chloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chlorobenzyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No. 620-20-2; Molecular Formula: C₇H₆Cl₂; Molecular Weight: 161.03 g/mol )[1][2].

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.26 - 7.45 | Multiplet | 4H | Aromatic Protons (C₆H₄) |

| 4.57 | Singlet | 2H | Methylene Protons (-CH₂Cl) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 138.1 | C-Cl (Aromatic) |

| 134.5 | C-CH₂Cl (Aromatic) |

| 129.9 | CH (Aromatic) |

| 128.7 | CH (Aromatic) |

| 128.6 | CH (Aromatic) |

| 126.7 | CH (Aromatic) |

| 45.0 | -CH₂Cl |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H Stretch |

| 2965 | Medium | Aliphatic C-H Stretch |

| 1595, 1575, 1475 | Strong | Aromatic C=C Stretch |

| 1260 | Strong | C-Cl Stretch (Aliphatic) |

| 785 | Strong | C-H Out-of-Plane Bend (Aromatic) |

| 685 | Strong | C-Cl Stretch (Aromatic) |

Sample Phase: Liquid Film

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 160, 162, 164 | ~3:2:0.3 | [M]⁺ (Molecular Ion, isotopic pattern for 2 Cl atoms) |

| 125, 127 | ~3:1 | [M-Cl]⁺ |

| 89 | 100 | [C₇H₅]⁺ (Tropylium ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[3][4] The solution is prepared in a clean, dry vial and then transferred to a 5 mm NMR tube using a Pasteur pipette, often with a small cotton or glass wool plug to filter out any particulate matter.[5][6] The final sample height in the NMR tube should be around 4-5 cm.[3]

Data Acquisition: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The experiment begins with locking onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field, followed by shimming to optimize the field homogeneity.[3] For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans and a longer acquisition time are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the neat liquid film method is commonly employed.[7] A single drop of the compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top, allowing the liquid to spread into a thin, uniform film between the plates.[7]

Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires placing a small drop of the liquid directly onto the ATR crystal.[8][9]

Data Acquisition: A background spectrum of the empty spectrometer (or the clean ATR crystal) is first recorded. The prepared sample is then placed in the instrument's sample holder, and the IR spectrum is acquired.[7][8] The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in a spectrum that reveals the functional groups present in the molecule.[8]

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared, typically at a concentration of around 1 mg/mL in a volatile organic solvent such as methanol (B129727) or acetonitrile.[10] This solution is then further diluted to the microgram per milliliter range.[10] It is crucial that the final solution is free of any particulate matter to avoid blockages in the instrument.[10]

Data Acquisition: The prepared sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS). In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[11][12] The resulting ions are then accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[11][13] A detector measures the abundance of each ion, generating a mass spectrum that shows the molecular weight and fragmentation pattern of the compound.[12][13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | 620-20-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [m.researching.cn]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. fiveable.me [fiveable.me]

Technical Guide: Solubility of 3-Chlorobenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chlorobenzyl chloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also offers a detailed experimental protocol for determining solubility via the gravimetric method. Furthermore, it visualizes key experimental and synthetic workflows relevant to professionals in drug development.

Solubility Profile of this compound

Table 1: Qualitative Solubility and Miscibility of Benzyl (B1604629) Chloride and its Isomers in Organic Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound | Notes |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | Polar | Miscible | Benzyl chloride is miscible with ethanol. |

| Ethanol | C₂H₅OH | Polar | Miscible | Benzyl chloride is soluble in ethanol.[1] |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | Polar | Miscible | Benzyl chloride is miscible with acetone. |

| Dichloromethane | CH₂Cl₂ | Polar | Miscible | Benzyl chloride is miscible with chloroform.[1] |

| Chloroform | CHCl₃ | Polar | Miscible | Benzyl chloride is miscible with chloroform.[1] |

| Ethyl Acetate | C₄H₈O₂ | Polar | Miscible | Benzyl chloride is miscible with ethyl acetate. |

| Non-Polar Solvents | ||||

| Toluene | C₇H₈ | Non-Polar | Soluble | 4-Chlorobenzyl chloride is soluble in benzene.[2] |

| Hexane | C₆H₁₄ | Non-Polar | Sparingly Soluble to Insoluble | Expected due to the significant difference in polarity. |

Note: The information in Table 1 is largely inferred from the properties of benzyl chloride and its isomers. Experimental verification is necessary to determine the precise quantitative solubility of this compound in these solvents.

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a straightforward and reliable technique for determining the solubility of a liquid solute, such as this compound, in a liquid solvent.[3][4][5]

Objective: To determine the mass of this compound that dissolves in a specific mass of an organic solvent at a given temperature to the point of saturation.

Materials:

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, acetone, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Pipettes and syringes for accurate liquid transfer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: a. Add a known mass of the organic solvent to a series of glass vials. b. Incrementally add the solute (this compound) to each vial in excess, ensuring that a separate, undissolved phase of the solute remains visible after vigorous mixing. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a temperature-controlled environment and agitate them (e.g., using a shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Extraction and Filtration: a. Once equilibrium is established, carefully stop the agitation and allow the undissolved solute to settle. b. Withdraw a known mass of the supernatant (the saturated solution) using a pre-weighed syringe. c. Immediately filter the extracted solution through a syringe filter to remove any undissolved solute particles.

-

Gravimetric Analysis: a. Dispense the filtered, saturated solution into a pre-weighed evaporating dish. b. Record the total mass of the evaporating dish and the saturated solution. c. Carefully evaporate the solvent from the solution in a well-ventilated fume hood. This can be done at room temperature or by gentle heating in a drying oven at a temperature below the boiling point of the solute. d. Once the solvent has completely evaporated, cool the evaporating dish to room temperature in a desiccator to prevent moisture absorption. e. Weigh the evaporating dish containing the non-volatile solute residue. f. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation of Solubility: a. Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution. b. Calculate the solubility as the mass of the solute per 100 g of the solvent.

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Visualizing Key Workflows

The following diagrams, generated using the DOT language, illustrate essential processes for researchers working with this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Simplified synthetic pathway for Miconazole Nitrate.[6][7][8][9]

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a framework for its determination and application. The provided experimental protocol for the gravimetric method offers a reliable means for researchers to generate their own solubility data. The visualized workflows offer clarity on practical laboratory procedures and the role of related compounds in pharmaceutical synthesis. It is recommended that researchers and drug development professionals perform their own solubility studies to obtain the precise quantitative data necessary for their specific applications.

References

- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 2. ISO P-Chlorobenzyl Chloride CAS NO 104-83-6 [xdchem-cz.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. pharmajournal.net [pharmajournal.net]

- 6. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]

- 7. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate [scielo.org.mx]

- 8. Page loading... [guidechem.com]

- 9. CN101486680A - Method for industrial production of miconazole nitrate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 3-Chlorobenzyl Chloride

This technical guide provides a comprehensive overview of the key physical properties of 3-Chlorobenzyl chloride, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes detailed experimental protocols for the determination of these properties and presents quantitative data in a clear, tabular format.

Physical Properties of this compound

This compound, with the CAS number 620-20-2, is a colorless to light yellow transparent liquid.[1] It is an organic compound used in the synthesis of pharmaceuticals and agrochemicals.[2]

Table 1: Summary of Physical Properties

| Physical Property | Value | Conditions |

| Boiling Point | 215-216 °C | at standard atmospheric pressure[1][3] |

| Density | 1.27 g/mL | at 25 °C[1][3] |

Experimental Determination of Physical Properties

The following sections detail the standard laboratory protocols for determining the boiling point and density of liquid organic compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] Distillation and the Thiele tube method are common techniques for this measurement.[5][6]

2.1.1. Distillation Method

This method is suitable when a larger quantity of the substance is available and purification is also desired.[5]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Assemble a simple distillation apparatus.

-

Place a measured volume of this compound and a few boiling chips into the distillation flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and the vapor temperature stabilizes. This stable temperature is the boiling point.[4]

-

2.1.2. Thiele Tube Method

This micro method is ideal for small sample quantities.[6]

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube, heating source.

-

Procedure:

-

Seal one end of a capillary tube using a flame.

-

Add a small amount of this compound to the fusion tube.

-

Place the sealed capillary tube (sealed end up) into the fusion tube containing the liquid.

-

Attach the fusion tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil.

-

Heat the side arm of the Thiele tube gently and uniformly.

-

Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is the boiling point.[6][7]

-

Density is the mass of a substance per unit volume.[8] A straightforward method for determining the density of a liquid involves measuring its mass and volume.[9]

-

Apparatus: Volumetric flask, analytical balance.

-

Procedure:

-

Accurately weigh a clean and dry volumetric flask (W1).

-

Fill the volumetric flask to the calibration mark with this compound.

-

Weigh the filled volumetric flask (W2).

-

The mass of the liquid is the difference between the two weights (W2 - W1).

-

The density is calculated by dividing the mass of the liquid by the volume of the volumetric flask.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 620-20-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound CAS#: 620-20-2 [m.chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. vernier.com [vernier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. chm.uri.edu [chm.uri.edu]

An In-depth Technical Guide to the Reaction Mechanisms of 3-Chlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzyl chloride (α,3-dichlorotoluene) is a significant organic intermediate, valued for its reactivity and versatility as a synthetic building block in a broad spectrum of medicinal and agrochemical compounds.[1][2] Its molecular structure, featuring a benzene (B151609) ring with a chlorine atom at the meta-position and a highly reactive chloromethyl group, allows it to readily participate in various chemical transformations.[2] This guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical pathways. The inherent reactivity of the chloromethyl group makes it a cornerstone in multi-step organic syntheses for creating complex molecules.[2]

Nucleophilic Substitution Reactions

The benzylic carbon in this compound is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the chlorine atom on the benzene ring, which enhances its electrophilicity compared to unsubstituted benzyl (B1604629) chloride.[3] This facilitates facile nucleophilic substitution reactions, which are fundamental to its utility in chemical synthesis. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions such as the solvent, the nucleophile, and the temperature.

SN1 and SN2 Mechanisms

Benzyl halides like this compound can undergo both SN1 and SN2 reactions. The formation of a relatively stable benzylic carbocation, stabilized by resonance with the benzene ring, can favor the SN1 pathway. Conversely, the primary nature of the benzylic carbon and the accessibility for backside attack by a nucleophile can promote the SN2 mechanism. The choice of solvent is a critical factor; polar protic solvents stabilize the carbocation intermediate, favoring SN1, while polar aprotic solvents favor the concerted SN2 mechanism.

A general representation of the competing SN1 and SN2 pathways is illustrated below:

Reaction with Cyanide

The reaction of this compound with alkali metal cyanides, such as sodium cyanide, is a classic example of a nucleophilic substitution to form 3-chlorobenzyl cyanide. This product is a valuable intermediate for synthesizing various heterocyclic compounds.[3] The reaction is often carried out in a polar solvent, and the use of a phase-transfer catalyst can significantly enhance the reaction rate and yield by facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase.[3]

Quantitative Data for Cyanation Reaction

| Reactants | Catalyst/Solvent | Key Conditions | Product | Yield/Selectivity |

| This compound, Sodium cyanide | Ethanol | Reflux | 3-Chlorobenzyl cyanide | 80-90% |

| p-Chlorobenzyl chloride, Sodium cyanide | Tetra-n-butylammonium chloride/Water | 75-85 °C | p-Chlorobenzyl cyanide | 100% selectivity |

Experimental Protocol: Synthesis of 3-Chlorobenzyl Cyanide

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add this compound and ethanol.

-

Reagent Addition: Slowly add a solution of sodium cyanide in water to the flask while stirring.

-

Reaction: Heat the mixture to reflux and maintain for several hours.

-

Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation.

Reaction with Hydroxide (B78521)

Hydrolysis of this compound with an aqueous base, such as sodium hydroxide, yields 3-chlorobenzyl alcohol. This reaction can proceed via either SN1 or SN2 mechanisms depending on the conditions. The rate of hydrolysis has been found to be independent of pH up to pH 13, suggesting a mechanism that does not involve a pre-equilibrium with hydroxide ions at neutral to moderately basic conditions.[4]

Experimental Protocol: Synthesis of 3-Chlorobenzyl Alcohol via Benzoate (B1203000) Ester

A two-step process involving the formation of a benzoate ester followed by hydrolysis can be employed to avoid the formation of dibenzyl ether as a byproduct.[3]

-

Esterification: React this compound with aqueous sodium benzoate in the presence of a phase-transfer catalyst.

-

Hydrolysis: The resulting 3-chlorobenzyl benzoate is then hydrolyzed with a base to yield 3-chlorobenzyl alcohol.

Reaction with Ammonia (B1221849)

The reaction of this compound with ammonia is a primary method for the synthesis of 3-chlorobenzylamine, a precursor for various pharmaceuticals and agrochemicals.[3] Controlling the reaction to favor the formation of the primary amine over secondary and tertiary amines can be challenging. Using a large excess of ammonia is a common strategy to increase the selectivity for the primary amine.[3]

Oxidation Reactions

The benzylic carbon of this compound can be oxidized to form 3-chlorobenzaldehyde, another important synthetic intermediate. A variety of oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation of 3-Chlorotoluene (B144806) to 3-Chlorobenzaldehyde

This protocol describes the oxidation of the methyl group of 3-chlorotoluene, a precursor to this compound, to an aldehyde. A similar principle can be applied to the oxidation of the chloromethyl group.

-

Catalyst Solution Preparation: Dissolve cobalt acetate (B1210297) and sodium molybdate (B1676688) in a mixture of 3-chlorotoluene and acetic acid.

-

Oxidant Solution Preparation: Dissolve sodium bromide in an aqueous solution of hydrogen peroxide.

-

Reaction: In a suitable reactor, such as a continuous flow microreactor, pump the two solutions at controlled flow rates. Maintain the reaction at an elevated temperature (e.g., 90°C).

-

Work-up: Cool the reactor output and quench the reaction with a suitable solvent like dichloromethane.

-

Purification: The crude product is then purified, typically by fractional vacuum distillation, to separate it from unreacted starting material and byproducts like 3-chlorobenzoic acid.[1]

References

Stability and Degradation of 3-Chlorobenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzyl chloride (C₇H₆Cl₂) is a reactive organochlorine compound widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its utility is intrinsically linked to the reactivity of the benzylic chloride, which also dictates its stability and degradation profile. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and details its primary degradation pathways. The information presented herein is intended to inform handling, storage, and reaction protocols, as well as to provide a foundational understanding of its environmental fate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various experimental and environmental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂ | [1][2] |

| Molecular Weight | 161.03 g/mol | [1][2] |

| CAS Number | 620-20-2 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 215-216 °C (lit.) | [1] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | 1.27 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.555 (lit.) | [1] |

| Flash Point | 98 °C (closed cup) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone (B3395972). | [4] |

Stability and Reactivity

This compound is a moisture-sensitive compound and is generally unstable in the presence of nucleophiles and certain environmental conditions. Its stability is a critical consideration for its synthesis, storage, and application in multi-step chemical processes.

General Reactivity

The primary reactive center of this compound is the benzylic carbon atom, which is susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorine atom on the benzene (B151609) ring enhances the electrophilicity of the benzylic carbon, making it more reactive than unsubstituted benzyl (B1604629) chloride towards nucleophiles. The benzylic position also allows for the stabilization of a carbocation intermediate through resonance, which can favor Sₙ1-type reactions.

Incompatible Materials

To ensure stability and prevent hazardous reactions, this compound should be stored away from the following materials:

-

Bases: Strong bases such as sodium hydroxide (B78521) can promote rapid hydrolysis and elimination reactions.

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Alcohols and Amines: These nucleophiles will react to form ethers and amines, respectively.

-

Metals: Certain metals can catalyze decomposition.

-

Water/Moisture: Leads to hydrolysis, producing 3-chlorobenzyl alcohol and hydrochloric acid.

Degradation Pathways

The degradation of this compound can proceed through several pathways, including hydrolysis, thermal decomposition, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a principal degradation pathway for this compound, especially in aqueous environments or in the presence of moisture. The reaction involves the nucleophilic substitution of the chlorine atom by a hydroxyl group, yielding 3-chlorobenzyl alcohol and hydrochloric acid.

The mechanism of hydrolysis for benzyl chlorides can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the substituents on the aromatic ring and the solvent polarity. For benzyl chlorides, the formation of a resonance-stabilized benzylic carbocation favors an Sₙ1 mechanism, particularly in polar, protic solvents. However, a concerted Sₙ2 mechanism can also occur. The presence of the electron-withdrawing chloro group at the meta position in this compound is expected to destabilize the carbocation intermediate, potentially favoring a more Sₙ2-like character compared to benzyl chloride itself.

Quantitative Data on Hydrolysis:

Experimental Protocol for Hydrolysis of Benzyl Chloride (General):

A common method to study the hydrolysis kinetics of benzyl chlorides involves monitoring the production of hydrochloric acid over time.

-

Reaction Setup: A solution of the benzyl chloride in a suitable solvent (e.g., acetone or ethanol) is prepared and added to a thermostated aqueous solution of a specific pH.

-

Monitoring: The reaction progress is monitored by periodically taking aliquots and titrating the liberated HCl with a standardized solution of a strong base (e.g., NaOH) using a pH indicator. Alternatively, conductometric methods can be used to follow the change in conductivity as ionic products are formed.

-

Data Analysis: The rate constants are calculated from the change in reactant or product concentration over time, typically assuming first-order or pseudo-first-order kinetics.

Thermal Degradation

This compound is susceptible to thermal decomposition, particularly at elevated temperatures. The primary hazardous decomposition products are hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂)[7]. One source indicates a thermal decomposition temperature of 150 °C. The decomposition is often catalyzed by the presence of impurities, such as iron salts.

Experimental Protocol for Thermal Decomposition Analysis (General):

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) is a common technique to study the thermal decomposition of organic compounds.

-

Instrumentation: A TGA instrument is used to heat a small sample of this compound at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

-

Analysis: The TGA measures the mass loss of the sample as a function of temperature, identifying the decomposition temperature range. The evolved gases are simultaneously analyzed by MS or FTIR to identify the decomposition products.

Photodegradation

While specific studies on the photodegradation of this compound are limited, related compounds like p-chlorobenzyl chloride have been shown to undergo photosolvolysis. The absorption of UV light can lead to the homolytic cleavage of the carbon-chlorine bond, generating a benzyl radical and a chlorine radical. These reactive intermediates can then undergo a variety of subsequent reactions, including reaction with the solvent or other molecules.

Quantitative Data on Photodegradation:

Specific quantum yields for the photodegradation of this compound are not available in the reviewed literature. For comparison, the quantum yield for the initial photodecomposition of the C-Cl bond in benzyl chloride at 184.9 nm has been reported to be 0.9[8].

Microbial Degradation

Information on the microbial degradation of this compound is scarce. However, studies on the biodegradation of chlorinated aromatic compounds, such as chlorobenzenes and chlorobenzoates, suggest that microorganisms can metabolize these compounds under certain conditions. The degradation pathways often involve initial dehalogenation reactions followed by ring cleavage. For benzyl chloride, a ready biodegradability test showed 71% degradation over 28 days, suggesting it is unlikely to persist in water[6]. The degradation of 3-chlorobenzoate (B1228886) by various bacteria has also been reported, which may serve as a model for understanding the potential microbial breakdown of this compound derivatives[9].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key degradation pathways and a general experimental workflow for studying the stability of this compound.

References

- 1. This compound | 620-20-2 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chembk.com [chembk.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Thermochemical Properties of 3-Chlorobenzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Chlorobenzyl chloride (m-Chlorobenzyl chloride), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited direct experimental thermochemical data for this specific compound, this guide leverages data from structurally related compounds, namely benzyl (B1604629) chloride and dichlorobenzene isomers, to provide estimations and context. This document also outlines the standard experimental and computational methodologies for determining such properties and explores a significant reaction pathway.

Core Thermochemical Data

A summary of key thermochemical and physical properties for this compound and related compounds is presented below. It is important to note that where direct experimental data for this compound is unavailable, values are estimated based on trends observed in similar molecules.

Table 1: Physical and Thermochemical Properties of this compound and Related Compounds

| Property | This compound (C₇H₆Cl₂) | Benzyl Chloride (C₇H₇Cl) | 1,3-Dichlorobenzene (C₆H₄Cl₂) |

| CAS Number | 620-20-2[1][2][3][4][5][6][7] | 100-44-7[8][9] | 541-73-1 |

| Molecular Weight ( g/mol ) | 161.03[1][2][3][4][6][7] | 126.58[8][9] | 147.00 |

| Boiling Point (°C) | 215-216[1] | 179.4 | 173 |

| Density (g/mL at 25°C) | 1.270[5] | 1.100 | 1.288 |

| Enthalpy of Formation (liquid, kJ/mol) | Estimated: -50 to -70 | -33 ± 3[8] | -23.9 ± 1.3 |

| Standard Molar Entropy (liquid, J/mol·K) | Estimated: 230-250 | ~240 | ~218 |

| Heat Capacity (liquid, J/mol·K) | Estimated: 190-210 | 182.4[8] | ~160 |

Disclaimer: Estimated values for this compound are derived from comparative analysis of benzyl chloride and dichlorobenzene isomers and should be used as a guideline pending experimental verification.

Experimental and Computational Protocols

The determination of precise thermochemical data relies on established experimental techniques and is increasingly supplemented by computational methods.

Experimental Methodologies

1. Combustion Calorimetry: This is the primary method for determining the enthalpy of formation of organic compounds, including organochlorine compounds.

-

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (bomb). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

-

Apparatus: A bomb calorimeter, typically with a platinum or corrosion-resistant alloy lining to withstand the corrosive products of organochlorine combustion (e.g., HCl).

-

Procedure:

-

The sample is placed in a crucible within the bomb.

-

A small amount of a reducing agent solution (e.g., hydrazine (B178648) dihydrochloride) may be added to ensure all chlorine is converted to chloride ions.

-

The bomb is sealed, pressurized with oxygen, and placed in a calorimeter with a known volume of water.

-

The sample is ignited, and the temperature change of the water is recorded.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

-

2. Differential Scanning Calorimetry (DSC): This technique is used to measure heat capacity and enthalpies of phase transitions.

-

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

-

Procedure: A small, encapsulated sample is heated at a controlled rate, and the heat flow to the sample is compared to that of an empty reference pan. This allows for the determination of the heat capacity at constant pressure (Cp).

Computational Methodologies

Computational quantum chemistry methods are powerful tools for predicting thermochemical properties.

-

Ab initio and Density Functional Theory (DFT) Calculations: Methods like G3, G4, and various DFT functionals (e.g., B3LYP) can be used to calculate the electronic energy of a molecule.

-

Procedure:

-

The 3D molecular structure of this compound is optimized to find its lowest energy conformation.

-

Vibrational frequency calculations are performed to confirm the structure is a true minimum and to obtain zero-point vibrational energy and thermal corrections.

-

The enthalpy of formation, entropy, and heat capacity can then be calculated using statistical mechanics principles. These calculated values can be benchmarked against experimental data for related compounds to assess their accuracy.

-

Chemical Reactivity and Synthesis

Understanding the chemical reactivity of this compound is crucial for its application in synthesis.

Hydrolysis of this compound

A key reaction of benzyl chlorides is hydrolysis to form the corresponding benzyl alcohol. This reaction can proceed through two primary mechanisms: S_N1 (unimolecular nucleophilic substitution) and S_N2 (bimolecular nucleophilic substitution). The predominant pathway is influenced by factors such as the solvent and the concentration of the nucleophile.[10]

The benzylic carbocation intermediate in the S_N1 pathway is stabilized by resonance with the aromatic ring, making this a favorable route, especially in polar protic solvents like water.[10]

Synthesis of this compound

This compound is typically synthesized from 3-chlorotoluene (B144806) via free-radical chlorination of the methyl group. This reaction is initiated by UV light.

Conclusion

This technical guide has compiled and estimated the core thermochemical data for this compound, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. While direct experimental values for some properties remain to be determined, the comparative data from benzyl chloride and dichlorobenzene isomers offer a solid foundation for understanding the thermodynamic behavior of this important chemical intermediate. The outlined experimental and computational protocols provide a roadmap for future studies to refine these values. Furthermore, the elucidation of its primary reaction and synthesis pathways offers critical insight for its practical application.

References

- 1. This compound | 620-20-2 [chemicalbook.com]

- 2. 间氯氯苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 98 620-20-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 620-20-2 | FC34398 | Biosynth [biosynth.com]

- 7. CAS-620-20-2, 3-Chloro Benzyl Chloride (m-Chlorobenzyl Chloride) Manufacturers, Suppliers & Exporters in India | 048385 [cdhfinechemical.com]

- 8. Benzyl chloride [webbook.nist.gov]

- 9. Benzyl chloride [webbook.nist.gov]

- 10. quora.com [quora.com]

Quantum Yield of 3-Chlorobenzyl Chloride Photochemical Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Photochemistry of Chlorobenzyl Chlorides

The photochemical reactions of benzyl (B1604629) chlorides are primarily governed by the cleavage of the benzylic carbon-chlorine (C-Cl) bond upon absorption of ultraviolet (UV) light. The energy provided by the photons can induce homolytic or heterolytic bond cleavage, leading to the formation of highly reactive intermediates such as benzyl radicals or benzyl cations, respectively. These intermediates can then undergo a variety of subsequent reactions, including solvent capture (solvolysis), radical-radical coupling, or rearrangement.

The efficiency of a specific photochemical process is quantified by its quantum yield (Φ) , which is defined as the number of moles of a particular product formed or reactant consumed per mole of photons (einstein) absorbed by the system.

For the industrial synthesis of chlorobenzyl chlorides via photochlorination of the corresponding toluenes, the reaction proceeds through a free-radical chain mechanism.[1][2] In such cases, a single photon can initiate a long series of reactions, leading to quantum yields that can be significantly greater than 1.[2]

Photochemical Reaction Pathways

The photochemical excitation of 3-chlorobenzyl chloride can lead to several distinct reaction pathways, the prevalence of which is highly dependent on factors such as the solvent, excitation wavelength, and the presence of sensitizers.

-

Homolytic Cleavage (Radical Pathway): This is a common pathway, especially in non-polar solvents, where the C-Cl bond breaks to form a 3-chlorobenzyl radical and a chlorine radical. These radicals can then engage in subsequent reactions.

-

Heterolytic Cleavage (Ionic Pathway): In polar, nucleophilic solvents, the C-Cl bond can break heterolytically to form a 3-chlorobenzyl cation and a chloride ion. The cation is then susceptible to nucleophilic attack by the solvent (photosolvolysis). Studies on benzyl chloride have shown that in acetonitrile, benzyl cations can be observed.

-

Photosolvolysis: This is a key reaction in nucleophilic solvents like alcohols. For benzyl chlorides, photosolvolysis in tert-butyl alcohol has been studied, and it is understood to involve triplet excited states.

-

Isomerization: Photorearranged isomers of benzyl chloride have been observed as products in certain solvents.

The following diagram illustrates the primary photochemical pathways initiated by the absorption of a photon (hν).

Figure 1: Primary photochemical reaction pathways for this compound.

Quantitative Data: Quantum Yield of Photosolvolysis

As previously noted, specific quantum yield data for the photochemical reactions of this compound are not found in the reviewed literature. However, the work of Cristol and Bindel on the photosolvolysis of substituted benzyl chlorides in tert-butyl alcohol provides valuable data for related isomers. This data can serve as a benchmark for understanding the potential quantum efficiency of this compound under similar conditions.

The study investigated both direct irradiation and triplet-sensitized reactions. A key finding was the involvement of two distinct triplet states: a short-lived upper state that leads to the solvolysis product, and a long-lived lower-energy state that reverts to the ground-state reactant.[3] The "heavy atom" effect of chlorine is suggested to increase the triplet yield.

Below is a summary of the relevant quantum yield data for the formation of tert-butyl ether from the photosolvolysis of various benzyl chlorides upon direct irradiation.

| Compound | Substituent | Quantum Yield (Φ) of Ether Formation |

| Benzyl chloride | H | 0.17 |

| p-Chlorobenzyl chloride | p-Cl | 0.17 |

| m-Methoxybenzyl chloride | m-OCH₃ | 0.053 |

| p-Methoxybenzyl chloride | p-OCH₃ | 0.23 |

Data sourced from Cristol & Bindel (1981).

This data suggests that the quantum yield of photosolvolysis for this compound would likely be in a similar range to that of the para-substituted isomer, although electronic effects of the substituent position (meta vs. para) can influence the reactivity.

Experimental Protocols

Determination of Photosolvolysis Quantum Yield

This protocol is based on the methodologies employed for studying the photosolvolysis of benzyl chlorides.

Objective: To determine the quantum yield of the formation of 3-chlorobenzyl tert-butyl ether from the photosolvolysis of this compound in tert-butyl alcohol.

Materials:

-

This compound (purified)

-

tert-Butyl alcohol (spectroscopic grade)

-

Actinometer solution (e.g., potassium ferrioxalate)

-

Photochemical reactor with a specific wavelength UV lamp (e.g., 254 nm)

-

Quartz reaction vessels

-

Gas chromatograph (GC) with a suitable column and flame ionization detector (FID)

-

Internal standard (e.g., a stable, non-reactive hydrocarbon)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in tert-butyl alcohol at a known concentration (e.g., 0.05 M). Add a known concentration of an internal standard to each solution.

-

Actinometry: Determine the photon flux of the UV lamp using a chemical actinometer (e.g., Parker's ferrioxalate (B100866) actinometry). This is a critical step to quantify the number of photons entering the sample.

-

Irradiation: Fill a quartz reaction vessel with the sample solution and place it in the photochemical reactor. Irradiate the sample for a specific period. It is crucial to keep the conversion low (typically <10%) to avoid complications from product photolysis or changes in light absorption. A non-irradiated sample should be kept as a control.

-

Analysis: After irradiation, analyze the sample using gas chromatography. The formation of the product, 3-chlorobenzyl tert-butyl ether, is quantified by comparing its peak area to that of the internal standard.

-

Calculation of Quantum Yield: The quantum yield (Φ) is calculated using the following formula:

Φ = (moles of product formed) / (moles of photons absorbed)

The moles of photons absorbed are determined from the actinometry experiment, correcting for the fraction of light absorbed by the sample.

The following diagram outlines the general workflow for this experimental procedure.

Figure 2: Experimental workflow for determining photosolvolysis quantum yield.

Conclusion and Future Outlook

The photochemical reactions of this compound are complex, involving multiple potential pathways including radical formation, ionic reactions, and isomerization. While direct quantitative data on the quantum yield for this specific compound remains elusive, analysis of related chlorobenzyl chloride isomers provides a strong foundation for predicting its behavior. The photosolvolysis quantum yield is expected to be in the range of 0.1 to 0.2 under direct irradiation in alcoholic solvents.

For drug development professionals and synthetic chemists, understanding these photochemical principles is crucial for controlling reaction outcomes. The choice of solvent and the use of sensitizers can be powerful tools to steer the reaction toward a desired product, whether it be a solvolysis adduct or a product derived from radical intermediates.

Future research should focus on the direct measurement of the quantum yields for the various photochemical reactions of this compound under different experimental conditions. Such data would be invaluable for the quantitative modeling of these reactions and for the optimization of photochemical synthetic processes in the pharmaceutical and chemical industries.

References

Methodological & Application

Synthesis of 3-chlorobenzyl cyanide from 3-chlorobenzyl chloride

Application Notes: Synthesis of 3-Chlorobenzyl Cyanide

Introduction

3-Chlorobenzyl cyanide, also known as (3-chlorophenyl)acetonitrile, is a crucial and versatile chemical intermediate in the fine chemical and pharmaceutical industries.[1][2] Its molecular structure, featuring both a reactive nitrile group and a chlorinated aromatic ring, makes it a valuable building block for a variety of more complex molecules.[1] A primary application of this compound is in the synthesis of Active Pharmaceutical Ingredients (APIs), most notably as a key precursor in the production of the benzodiazepine (B76468) drug Lorazepam.[1] It also serves as an intermediate in the manufacturing of certain agrochemicals, dyes, and other specialty organic compounds.[1][2]

Reaction Principle

The most direct and established method for synthesizing 3-chlorobenzyl cyanide is through the nucleophilic substitution reaction of 3-chlorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide.[1][2] This reaction, a classic example of the Kolbe nitrile synthesis, proceeds via an SN2 mechanism where the cyanide anion (CN⁻) acts as the nucleophile, displacing the chloride ion from the benzylic carbon of this compound.[1]

To enhance reaction efficiency, particularly when dealing with reactants in separate phases (the organic substrate and the aqueous cyanide salt), phase-transfer catalysis (PTC) is widely employed.[1] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transport of the cyanide anion from the aqueous phase into the organic phase, where the reaction occurs.[1] This technique leads to faster reaction rates, higher yields, milder reaction conditions, and a reduction in byproducts.[1]

Data Summary

The following table summarizes the key physical properties of 3-chlorobenzyl cyanide and typical reaction parameters for its synthesis.

| Parameter | Value | Reference(s) |

| Compound Properties | ||

| Molecular Formula | C₈H₆ClN | [2] |

| Molecular Weight | 151.59 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Melting Point | 11-13 °C | [3][4] |

| Boiling Point | 134-136 °C at 10 mmHg | [3][4] |

| Density | 1.283 g/mL at 25 °C | [3][4] |

| Reaction Parameters | ||

| Reactant Molar Ratio | This compound : Sodium Cyanide (1 : 1.1 to 1 : 2) | [4][5] |

| Catalyst | Phase-Transfer Catalyst (e.g., PEG-MDIL, Tetrabutylammonium Salt) | [1][4] |

| Solvent System | Water or Biphasic (Water/Organic) | [1][4] |

| Reaction Temperature | 85 - 105 °C (Reflux) | [4][6] |

| Reaction Time | 2 - 5 hours | [5][6] |

| Outcome | ||

| Typical Yield | >80% | [6][7] |

Experimental Protocol

This protocol details the synthesis of 3-chlorobenzyl cyanide from this compound using a phase-transfer catalyst.

Materials and Equipment:

-

Reagents: this compound, Sodium Cyanide (NaCN), Phase-transfer catalyst (e.g., Polyethylene glycol modified diisocyanate (PEG-MDIL) or Tetrabutylammonium bromide), Diethyl ether (or other suitable organic solvent), Anhydrous calcium chloride (or magnesium sulfate), Deionized water.

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with heating mantle, Separatory funnel, Standard laboratory glassware, Rotary evaporator, Vacuum distillation apparatus.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 161 mg) and sodium cyanide (2.0 mmol, 98 mg).[4]

-

Addition of Solvent and Catalyst: Add deionized water (5 mL) and the phase-transfer catalyst (e.g., PEG-MDIL, 0.2 g).[4]

-

Reaction: Heat the reaction suspension to reflux with vigorous stirring. Maintain reflux for the required reaction time (typically 2-4 hours), monitoring the reaction progress by TLC if desired.[4]

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 10 mL).[4]

-

Washing and Drying: Combine the organic extracts and dry them over anhydrous calcium chloride.[4]

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the diethyl ether.[4]

-

Purification: The resulting crude product can be purified by vacuum distillation, collecting the fraction at 134-136 °C/10 mmHg to yield pure 3-chlorobenzyl cyanide.[3]

Safety Precautions:

-

Toxicity: Sodium cyanide and its solutions are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3] Hydrogen cyanide gas may be released if the solution becomes acidic.

-

Handling: All operations involving sodium cyanide must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[3]

-

Waste Disposal: Cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) according to institutional safety guidelines before disposal.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: SN2 reaction for the synthesis of 3-chlorobenzyl cyanide.

Caption: Experimental workflow for the synthesis of 3-chlorobenzyl cyanide.

References

- 1. 3-Chlorobenzyl Cyanide [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. (3-氯苯基)乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Chlorobenzyl cyanide | 1529-41-5 [chemicalbook.com]

- 5. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 6. snowhitechem.com [snowhitechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Formation of 3-Chlorobenzylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the Grignard reagent, 3-chlorobenzylmagnesium chloride, from 3-chlorobenzyl chloride. It addresses critical aspects of the reaction, including optimal conditions, minimization of side reactions, and methods for quantification. The provided protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, facilitating the reliable preparation of this versatile reagent.

Introduction

Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The reagent 3-chlorobenzylmagnesium chloride is a valuable intermediate, enabling the introduction of the 3-chlorobenzyl moiety into various molecular scaffolds.[2][3] This structural motif is of interest in medicinal chemistry and materials science.[2] The successful formation of this Grignard reagent is highly dependent on stringent experimental conditions to prevent side reactions and ensure a high yield of the active reagent.[4]

The primary challenge in the synthesis of benzylic Grignard reagents is the competitive Wurtz-type homocoupling reaction, which leads to the formation of a dimeric byproduct, 1,2-bis(3-chlorophenyl)ethane.[4] This side reaction not only consumes the starting material and the desired Grignard reagent but also complicates the purification of subsequent products.[4] These application notes provide strategies to mitigate this and other side reactions, ensuring a high-quality preparation of 3-chlorobenzylmagnesium chloride.

Reaction and Mechanism

The formation of 3-chlorobenzylmagnesium chloride involves the oxidative insertion of magnesium metal into the carbon-chlorine bond of this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF).[2] The general reaction is as follows:

3-Cl-C₆H₄CH₂Cl + Mg → 3-Cl-C₆H₄CH₂MgCl